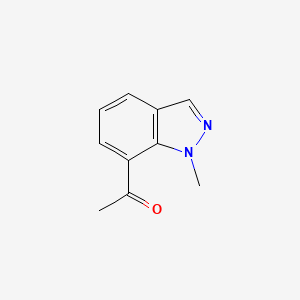

1-(1-Methyl-1H-indazol-7-yl)ethanone

Übersicht

Beschreibung

1-(1-Methyl-1H-indazol-7-yl)ethanone is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that indazole derivatives, which include 1-(1-methyl-1h-indazol-7-yl)ethanone, have a broad range of biological activities . They have been reported to show antimicrobial, anti-inflammatory, antitumor, and other activities .

Mode of Action

It’s known that indazole derivatives interact with various biological targets to exert their effects .

Biochemical Pathways

Indazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Indazole derivatives are known to exert a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .

Biochemische Analyse

Biochemical Properties

1-(1-Methyl-1H-indazol-7-yl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound’s interactions with proteins can also affect protein folding, stability, and function, making it a valuable tool for studying protein dynamics and enzyme kinetics .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. These changes can have significant impacts on cellular metabolism, including shifts in metabolic flux and alterations in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular function and metabolism, highlighting the compound’s versatility as a research tool .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. This compound’s interactions with metabolic enzymes can also affect the overall metabolic balance within cells, making it a valuable tool for studying metabolic regulation and flux analysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular binding proteins can affect its distribution within the cytoplasm and other organelles. These transport and distribution dynamics are crucial for understanding the compound’s cellular effects and optimizing its use in research applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the nucleus can enhance its interactions with transcription factors and other nuclear proteins, while targeting to the mitochondria can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in biochemical research .

Biologische Aktivität

1-(1-Methyl-1H-indazol-7-yl)ethanone is a compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in various therapeutic areas, including pharmacology, oncology, and psychopharmacology. The following sections detail its biological activity, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- InChI Code : 1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-6H,1-2H3

- Canonical SMILES : CC(=O)C1=CC2=C(C=C1)N(N=C2)C

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Indazole Ring : This typically includes the cyclization of appropriate precursors.

- Introduction of the Ethanone Group : This step may involve acylation reactions.

- Purification and Characterization : Techniques such as chromatography are employed to obtain pure samples for biological testing.

Antihypertensive Properties

Research indicates that indazole derivatives, including this compound, exhibit antihypertensive effects. In preclinical studies, these compounds demonstrated significant reductions in blood pressure in animal models, suggesting their potential as therapeutic agents for hypertension.

Antidepressant Effects

Indazole compounds have been associated with antidepressant activity. Studies involving animal models have shown that certain derivatives can significantly reduce depressive behaviors, indicating a mechanism that may involve modulation of neurotransmitter systems.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated using various in vivo models, such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema. Results indicate that this compound exhibits notable anti-inflammatory effects with minimal ulcerogenic potential.

Anticancer Activity

In vitro studies have revealed that indazole derivatives possess antiproliferative activities against various cancer cell lines. Notably, compounds similar to this compound have shown efficacy against tumor cells derived from nine different cancer types. The mechanism is believed to involve inhibition of cell proliferation and induction of apoptosis.

Comparative Analysis with Related Compounds

A comparison of structural analogs highlights the unique biological profile of this compound:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| 1-(1-Methyl-1H-indazol-5-yl)ethanone | 1159511-24-6 | 0.87 | Different substitution on the indazole ring |

| 1-(1H-Indazol-7-yl)ethanone | 1159511-22-4 | 0.95 | Lacks the methyl group at position 5 |

| 1-(1-Methyl-1H-indazol-3-yl)ethanone | 69271-42-7 | 0.74 | Variation in the position of methyl substitution |

| 1-Methyl-1H-indazole-5-carbaldehyde | 872607-89-1 | 0.93 | Contains a carbaldehyde functional group |

| 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | 0.92 | Similar to above but with a different position |

Pharmacological Interactions

Preliminary studies suggest that this compound interacts with specific enzymes and receptors involved in metabolic pathways. Its binding affinity to these targets is critical for understanding its pharmacological profile and potential side effects .

Case Studies and Research Findings

Several studies have documented the biological activity of indazole derivatives:

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of indazole derivatives on various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated significant cytotoxicity with IC50 values ranging from low micromolar concentrations, demonstrating their potential as anticancer agents .

Case Study: Anti-inflammatory Mechanisms

In another study, the anti-inflammatory activity was assessed using a model of induced paw edema in rats. The administration of indazole derivatives resulted in a marked reduction in edema compared to controls, supporting their use as anti-inflammatory agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(1-Methyl-1H-indazol-7-yl)ethanone has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Studies have indicated that indazole derivatives exhibit a range of biological activities, including anti-inflammatory and anti-tumor properties.

- Case Study : A study published in Nature Communications highlighted the synthesis of indazole-based compounds and their evaluation against various cancer cell lines. The results indicated that specific derivatives showed significant cytotoxicity, suggesting their potential as anti-cancer drugs .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing a variety of indazole derivatives through palladium-catalyzed reactions. These derivatives can be tailored for specific biological activities.

- Synthesis Method : The palladium-catalyzed direct arylation method allows for the introduction of aryl groups into the indazole framework, enhancing its bioactivity .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Pd(OAc), Phen ligand in toluene at 160 °C | 54–87% | Effective for various aryl iodides |

| CuI with iodobenzene in DMSO at 120 °C | 80% | High yield for N-arylation |

Material Science

In material science, this compound is explored for its potential use in organic electronics and photonic devices due to its unique electronic properties.

- Application Insight : Research indicates that indazole derivatives can be utilized in organic light-emitting diodes (OLEDs), where their electronic properties contribute to improved device performance .

Biological Evaluation

The biological evaluation of this compound and its derivatives has shown promising results:

- Anti-Cancer Activity : Studies demonstrate that certain derivatives inhibit tumor growth in vitro and in vivo models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Methyl-1H-indazol-7-yl)ethanone, and how can reaction conditions be optimized for reproducibility?

- Methodology : Focus on one-step or multi-step synthesis using indazole derivatives as precursors. Optimize parameters (e.g., temperature, catalysts) via kinetic studies. For example, analogous compounds like 1-(Indolin-7-yl)ethanone utilize direct acetylation of the heterocyclic core . Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm intermediate structures.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (FT-IR, / NMR). For crystalline samples, employ single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or WinGX to resolve atomic positions. Compare experimental data with computational models (e.g., density functional theory (DFT)-optimized structures).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodology : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests). For instance, ethanone derivatives like 1-(2-Hydroxy-5-methylphenyl)ethanone showed antimicrobial potential via docking studies against bacterial proteins . Include positive controls and dose-response curves to minimize false positives.

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic and toxicological profiles of this compound?

- Methodology : Use tools like SwissADME or PyRx for ADMET prediction and molecular docking. Validate against experimental data (e.g., metabolic stability assays). For example, ethanone derivatives with logP <5 and <10 rotatable bonds often comply with Lipinski’s rule for drug-likeness .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodology : Apply twin refinement in SHELXL or use alternative software (e.g., Olex2) for challenging datasets. For non-merohedral twinning, employ the Hooft parameter or Bayesian statistics to assess model validity. Cross-validate with spectroscopic data to confirm bond lengths/angles .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodology : Synthesize analogs with modifications at the indazole or acetyl group. Use multivariate analysis (e.g., principal component analysis) to correlate substituent effects with bioactivity. For example, bromine or fluorine substitution in similar ethanones enhanced binding to biological targets .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodology : Re-evaluate force field parameters in docking simulations or account for solvation effects. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities experimentally. For example, derivatives of 1-(1H-Benzo[d]imidazol-1-yl)ethanone showed improved correlation after incorporating entropy corrections .

Q. What steps ensure reproducibility in synthetic yields across laboratories?

- Methodology : Document reaction parameters rigorously (e.g., solvent purity, stirring rate). Use design of experiments (DoE) to identify critical variables. For one-step syntheses, optimize stoichiometry using kinetic modeling, as demonstrated for indole-based ethanones .

Eigenschaften

IUPAC Name |

1-(1-methylindazol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYYSLYITFEONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1N(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657115 | |

| Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-26-8 | |

| Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.